Methyl2-(quinoxalin-5-yl)acetate
Description
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Structure
2D Structure
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
methyl 2-quinoxalin-5-ylacetate |
InChI |
InChI=1S/C11H10N2O2/c1-15-10(14)7-8-3-2-4-9-11(8)13-6-5-12-9/h2-6H,7H2,1H3 |
InChI Key |
WWJSXTQNKJEVLI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C2C(=CC=C1)N=CC=N2 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of Methyl 2 Quinoxalin 5 Yl Acetate
Reactions Involving the Ester Functionality
The ester group in Methyl 2-(quinoxalin-5-yl)acetate is susceptible to a variety of nucleophilic substitution reactions, allowing for its conversion into other important functional groups such as carboxylic acids, different esters, amides, and hydrazides.
Hydrolysis to Quinoxaline-5-acetic Acid
The hydrolysis of the methyl ester in Methyl 2-(quinoxalin-5-yl)acetate to its corresponding carboxylic acid, Quinoxaline-5-acetic acid, can be achieved under either acidic or basic conditions. This reaction is a fundamental transformation, often employed to generate a carboxylic acid moiety for further synthetic manipulations.
Under acidic conditions, the reaction is typically catalyzed by a mineral acid, such as hydrochloric acid. The mechanism involves the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The elimination of a molecule of methanol (B129727) yields the protonated carboxylic acid, which is then deprotonated to give the final product. The progress of this type of reaction can be monitored by titrating the increasing amount of acetic acid produced over time. egyankosh.ac.inyoutube.com
Base-catalyzed hydrolysis, or saponification, is another common method. This reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. The resulting tetrahedral intermediate then expels a methoxide (B1231860) ion, which subsequently deprotonates the newly formed carboxylic acid to yield a carboxylate salt. An acidic workup is then required to protonate the carboxylate and isolate the final carboxylic acid product.
A study on the hydrolysis of methyl acetate (B1210297) serves as a well-understood model for this transformation. scribd.com The reaction produces acetic acid and methanol, and its kinetics can be determined by titrating the reaction mixture with a standardized base at various time intervals. youtube.comscribd.com
Table 1: General Conditions for Ester Hydrolysis
| Catalyst | Reagents | General Conditions |
| Acid | Water, Mineral Acid (e.g., HCl) | Heating |
| Base | Hydroxide solution (e.g., NaOH) | Heating, followed by acidic workup |
Transesterification Processes
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org For Methyl 2-(quinoxalin-5-yl)acetate, this reaction allows for the synthesis of other alkyl esters, which may be desirable for modifying the compound's physical properties or reactivity. The reaction is typically catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com
In acid-catalyzed transesterification, a proton is donated to the carbonyl group, enhancing its electrophilicity and making it more susceptible to attack by an alcohol molecule. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess, frequently serving as the solvent. masterorganicchemistry.com For example, reacting Methyl 2-(quinoxalin-5-yl)acetate with a large excess of ethanol (B145695) under acidic conditions would yield Ethyl 2-(quinoxalin-5-yl)acetate.
Base-catalyzed transesterification proceeds through the nucleophilic attack of an alkoxide ion on the ester's carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral intermediate, which then eliminates a methoxide ion to form the new ester. This process is also an equilibrium, and using the alcohol as the solvent can shift the equilibrium towards the product. masterorganicchemistry.com A study on the transesterification of methyl acetate with ethanol, catalyzed by an ionic liquid, provides a detailed kinetic analysis of this type of reaction. researchgate.net
Table 2: Catalysts and Conditions for Transesterification of Methyl Esters
| Catalyst Type | Example Catalyst | Reaction Conditions |
| Acid | Sulfuric Acid, p-Toluenesulfonic Acid | Reflux in excess alcohol |
| Base | Sodium Methoxide, Sodium Ethoxide | Reaction in corresponding alcohol solvent |
| Organocatalyst | N-Heterocyclic Carbenes (NHCs) | Varies depending on substrate and catalyst |
Data compiled from various sources detailing transesterification reactions. masterorganicchemistry.comresearchgate.netorganic-chemistry.org
Amidation and Hydrazinolysis Reactions
The ester group of Methyl 2-(quinoxalin-5-yl)acetate can be readily converted into an amide or a hydrazide through reactions with amines or hydrazine (B178648), respectively. These transformations are crucial for the synthesis of a wide range of derivatives with potential biological activities.
Amidation involves the reaction of the ester with a primary or secondary amine. This reaction can be performed by heating the ester with the amine, sometimes in the presence of a catalyst. For instance, the amidation of methyl benzoate (B1203000) with various amines has been studied, providing a framework for the amidation of other methyl esters.
Hydrazinolysis is the reaction of an ester with hydrazine hydrate (B1144303), which results in the formation of the corresponding acyl hydrazide. A study on the synthesis of various quinoxaline (B1680401) derivatives reports the reaction of ethyl (3-methyl-7-substituted-2-oxoquinoxalin-1(2H)-yl) acetates with hydrazine hydrate to furnish 2-(3-methyl-7-substituted-2-oxoquinoxalin-1(2H)-yl) acetohydrazides. researchgate.net This demonstrates a reliable method for converting quinoxaline esters to their hydrazide counterparts. These hydrazides are valuable intermediates for synthesizing other heterocyclic systems, such as triazoles and oxadiazoles. researchgate.net Another study details the reaction of pyrimidinoacetic acid esters with hydrazine derivatives to form new bicyclic heterocyclic systems. researchgate.net
Table 3: Conditions for Amidation and Hydrazinolysis of Quinoxaline Esters
| Reaction | Reagent | Solvent | Conditions | Product |
| Amidation | Primary or Secondary Amine | Varies (e.g., none, or a high-boiling solvent) | Heating | Quinoxaline-5-acetamide derivative |
| Hydrazinolysis | Hydrazine Hydrate | Ethanol | Reflux | Quinoxaline-5-acetohydrazide |
Conditions are based on analogous reactions reported in the literature. researchgate.net
Reactions of the Quinoxaline Heterocycle
The quinoxaline ring system itself is a key player in the reactivity of Methyl 2-(quinoxalin-5-yl)acetate. The fused benzene (B151609) and pyrazine (B50134) rings exhibit distinct chemical behaviors, allowing for selective transformations at different positions of the heterocycle.
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
The benzene ring of the quinoxaline system is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the pyrazine ring. However, under forcing conditions or with activating groups present on the benzene ring, substitution can occur.
A notable example is the nitration of 8-methylquinoxalines. acs.org In a study, 8-methylquinoxalines were successfully nitrated at the C-5 position using a mixture of nitric acid and sulfuric acid at elevated temperatures (40-50 °C). acs.org The 8-methyl group provides sufficient activation to direct the incoming nitro group to the C-5 position. This regioselectivity is crucial for the synthesis of specific isomers with pharmacological interest. acs.org The nitration of quinoline (B57606) itself, a related heterocyclic system, also predominantly occurs on the benzene ring at the 5- and 8-positions, proceeding through the protonated quinolinium ion. stackexchange.com
Halogenation of the benzene ring of quinoxaline derivatives is another example of electrophilic aromatic substitution. studymind.co.uk This reaction typically requires a halogen and a Lewis acid catalyst. studymind.co.uk The position of substitution would be influenced by the existing substituents on the benzene ring. For instance, in 2D-conjugated dibenzo[f,h]quinoxaline (B1580581) derivatives, halogenation has been successfully performed on the quinoxaline core. nih.gov
Table 4: Electrophilic Aromatic Substitution on Quinoxaline Derivatives
| Reaction | Reagents | Position of Substitution |
| Nitration | HNO₃ / H₂SO₄ | C-5 (in 8-methylquinoxaline) |
| Halogenation | Halogen (e.g., Br₂) / Lewis Acid | Varies depending on substituents |
Data based on reported nitration and general halogenation reactions. acs.orgstudymind.co.uk
Nucleophilic Addition Reactions at the Pyrazine Moiety
The pyrazine ring of the quinoxaline system is electron-deficient and therefore susceptible to nucleophilic attack. Nucleophilic addition reactions can lead to the reduction of the pyrazine ring or the introduction of new substituents.
A common nucleophilic addition reaction is the reduction of the pyrazine ring with a hydride source, such as sodium borohydride (B1222165). The reduction of various substituted quinoxalines to their corresponding 1,2,3,4-tetrahydro derivatives has been achieved using a sodium borohydride-zinc chloride system under mild conditions. researchgate.net While sodium borohydride in ethanol can reduce quinoxaline and 2-methylquinoxaline, the reaction is often slow. researchgate.net The use of borane (B79455) in THF has been shown to be a rapid and efficient method for this reduction, yielding the cis-isomers stereoselectively in the case of 2,3-disubstituted quinoxalines. researchgate.net
The addition of organometallic reagents, which are strong nucleophiles, can also occur at the pyrazine ring. In pyridines, a related heterocyclic system, hard nucleophiles like organolithium or Grignard reagents are known to attack the 2-position, leading to nucleophilic addition products. quimicaorganica.org A similar reactivity pattern can be expected for the pyrazine ring of quinoxaline, especially at the C-2 and C-3 positions.
Table 5: Nucleophilic Addition to the Quinoxaline Pyrazine Ring
| Reagent | Product Type |
| Sodium Borohydride (NaBH₄) | 1,2,3,4-Tetrahydroquinoxaline |
| Organometallic Reagents (e.g., R-Li, R-MgBr) | Dihydroquinoxaline with new C-C bond |
Based on reported reduction reactions and analogies with pyridine (B92270) chemistry. researchgate.netresearchgate.netquimicaorganica.org
Oxidation Reactions leading to N-Oxides (Quinoxaline 1,4-di-N-oxide derivatives)
The nitrogen atoms within the pyrazine ring of the quinoxaline core are susceptible to oxidation, leading to the formation of N-oxides. These derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), are of considerable interest due to their wide range of biological activities, including antibacterial and antitumoral properties. nih.govacs.org The introduction of N-oxide functionalities can significantly alter the electronic properties and biological profile of the parent molecule.
The direct oxidation of quinoxaline and its substituted derivatives is a common method to access these N-oxides. rsc.org The reaction typically employs strong oxidizing agents, such as peroxy acids. Reagents like meta-chloroperbenzoic acid (mCPBA) or peracetic acid are frequently used for this transformation. acs.orgcdnsciencepub.com The reaction can be controlled to yield either the mono-N-oxide or the 1,4-di-N-oxide, depending on the stoichiometry of the oxidant and the reaction conditions. nih.gov For the synthesis of the 1,4-di-N-oxide derivative from Methyl 2-(quinoxalin-5-yl)acetate, an excess of the oxidizing agent would be utilized. The ester group at the 5-position is generally stable under these oxidative conditions.
The general transformation is as follows:
Scheme 1: General reaction for the N-oxidation of Methyl 2-(quinoxalin-5-yl)acetate.
Research Findings: Studies on various substituted quinoxalines have established protocols for N-oxidation. For instance, the oxidation of quinoxaline itself with mCPBA can yield the corresponding N-oxide. acs.org Similarly, substituted quinoxalinecarboxanilides have been successfully oxidized using peracetic acid to give N-oxides. cdnsciencepub.com The presence of electron-donating or withdrawing groups on the benzene ring can influence the reactivity of the pyrazine nitrogens, but the fundamental transformation remains viable. cdnsciencepub.com
Table 1: Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives
| Starting Material | Reagent | Product | Reference |
| Methyl 2-(quinoxalin-5-yl)acetate | meta-Chloroperbenzoic acid (mCPBA) or Peracetic acid | Methyl 2-(1,4-dioxyquinoxalin-5-yl)acetate | acs.orgcdnsciencepub.com |
| Quinoxaline | mCPBA | Quinoxaline 1-oxide | acs.org |
| Substituted Quinoxalinecarboxanilides | Peracetic acid | Quinoxalinecarboxanilide N-oxides | cdnsciencepub.com |
Formation of Complex Hybrid Structures and Fused Ring Systems
The acetate moiety at the 5-position of Methyl 2-(quinoxalin-5-yl)acetate serves as a versatile handle for elaboration into more complex molecular architectures. By converting the ester into other functional groups, such as a hydrazide or a nitrile, it becomes possible to construct various heterocyclic rings appended to the quinoxaline core. Furthermore, the corresponding carboxylic acid can be coupled with amino acids to generate peptidomimetic structures.
Derivatization via Coupling with Other Heterocycles (e.g., oxadiazoles, tetrazoles, thiazoles)
The synthesis of hybrid molecules containing multiple heterocyclic systems is a common strategy in drug discovery to explore new chemical space and biological activities.
Oxadiazole Derivatives: The most prevalent route to 1,3,4-oxadiazoles involves the cyclization of acid hydrazides. organic-chemistry.org For Methyl 2-(quinoxalin-5-yl)acetate, this requires a two-step sequence. First, the methyl ester is converted to the corresponding acetohydrazide, 2-(quinoxalin-5-yl)acetohydrazide, through reaction with hydrazine hydrate. researchgate.netsapub.org This hydrazide intermediate is then cyclized. For example, reaction with carbon disulfide in the presence of a base yields a 5-thiol-1,3,4-oxadiazole, while condensation with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) affords a 2,5-disubstituted 1,3,4-oxadiazole (B1194373). researchgate.netkoreascience.kr
Scheme 2: Synthetic pathway to 1,3,4-oxadiazole derivatives.
Tetrazole Derivatives: The construction of a 5-substituted tetrazole ring is most commonly achieved via the [3+2] cycloaddition of an azide (B81097) reagent (e.g., sodium azide) to a nitrile precursor. researchgate.netnih.govorganic-chemistry.org To synthesize a tetrazole derivative from Methyl 2-(quinoxalin-5-yl)acetate, the acetate side chain must first be converted into a cyanomethyl group. This can be accomplished by first converting the ester to a primary amide via ammonolysis, followed by dehydration of the amide to the nitrile, 2-(quinoxalin-5-yl)acetonitrile, using reagents such as POCl₃ or trifluoroacetic anhydride (B1165640). The resulting nitrile can then be treated with sodium azide, often with a catalyst like a zinc or cobalt salt, to yield the desired 5-(quinoxalin-5-ylmethyl)-1H-tetrazole. researchgate.netrsc.org
Scheme 3: Synthetic pathway to tetrazole derivatives.
Thiazole (B1198619) Derivatives: Thiazole rings can be constructed through various methods, with the Hantzsch thiazole synthesis being a classic example, involving the reaction between an α-haloketone and a thioamide. acs.orgnih.gov To link a thiazole to the quinoxaline-5-yl moiety, one could convert 2-(quinoxalin-5-yl)acetic acid into a key intermediate. For instance, the acid can be transformed into the corresponding thioamide, 2-(quinoxalin-5-yl)ethanethioamide, which can then be reacted with an appropriate α-haloketone to build the thiazole ring. Alternatively, coupling of 2-chloro-3-methylquinoxaline (B189447) with aminothiazole derivatives has been reported as a method to form quinoxaline-thiazole hybrids, though this involves substitution at the pyrazine ring. researchgate.net
Scheme 4: Plausible synthetic pathway to thiazole derivatives.
Table 2: Synthesis of Heterocyclic Hybrids
| Target Heterocycle | Key Intermediate | Key Reaction | Typical Reagents | Reference |
| 1,3,4-Oxadiazole | 2-(Quinoxalin-5-yl)acetohydrazide | Cyclocondensation | CS₂, KOH or R'COOH, POCl₃ | researchgate.netkoreascience.kr |
| 1H-Tetrazole | 2-(Quinoxalin-5-yl)acetonitrile | [3+2] Cycloaddition | NaN₃, ZnBr₂ | researchgate.netorganic-chemistry.org |
| Thiazole | 2-(Quinoxalin-5-yl)ethanethioamide | Hantzsch Synthesis | α-haloketone | acs.orgnih.gov |
Linkage to Amino Acid and Peptidomimetic Scaffolds
Peptidomimetics are designed to mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability and bioavailability. Linking the quinoxaline moiety to amino acids via the acetate side chain creates novel peptidomimetic scaffolds.
The primary method for this linkage is the formation of an amide bond. This requires the initial hydrolysis of Methyl 2-(quinoxalin-5-yl)acetate to its corresponding carboxylic acid, 2-(quinoxalin-5-yl)acetic acid, typically using aqueous base followed by acidification. The resulting acid is then coupled with the amino group of an amino acid ester (e.g., methyl L-alaninate) using standard peptide coupling protocols. These methods involve activating the carboxylic acid with reagents such as propylphosphonic anhydride (T3P), or carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.gov This yields a dipeptide-like structure where the quinoxaline-5-yl-acetyl group acts as an N-terminal cap.
Scheme 5: General reaction for coupling with amino acid esters.
Research Findings: The synthesis of quinoxaline-based peptidomimetics is an active area of research. For example, various quinoxaline-2-carboxylic acids have been successfully coupled with aminopyridine derivatives using T3P as the coupling agent to form amide bonds. nih.gov Similarly, quinoxalin-2-ones have been synthesized from 2-haloanilines and amino acids, demonstrating the compatibility of these two structural motifs. acs.org Although specific examples starting from 2-(quinoxalin-5-yl)acetic acid are not prevalent in the searched literature, the general applicability of standard peptide coupling methods to quinoxaline carboxylic acids is well-established, providing a reliable pathway to the target peptidomimetics.
Table 3: Synthesis of Amino Acid Conjugates
| Step | Reaction | Reagents | Product | Reference |
| 1 | Ester Hydrolysis | NaOH (aq), then HCl (aq) | 2-(Quinoxalin-5-yl)acetic acid | - |
| 2 | Amide Coupling | Amino acid ester, T3P or EDC/HOBt | Methyl 2-((2-(quinoxalin-5-yl)acetyl)amino)alkanoate | nih.gov |
Advanced Spectroscopic and Crystallographic Characterization Techniques in Quinoxaline Acetate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The ¹H NMR spectrum of Methyl 2-(quinoxalin-5-yl)acetate is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would be the most complex, showing signals for the five protons on the quinoxaline (B1680401) ring system. The protons at positions 2 and 3 of the pyrazine (B50134) ring typically appear at a lower field (higher ppm) due to the deshielding effect of the two nitrogen atoms. The protons on the benzene (B151609) portion of the core (H-6, H-7, and H-8) would display characteristic splitting patterns (doublets, triplets, or multiplets) based on their coupling with adjacent protons.
The aliphatic portion of the spectrum is simpler. The two protons of the methylene (B1212753) bridge (-CH₂-) attached to the quinoxaline ring at position 5 would appear as a sharp singlet. Similarly, the three protons of the methyl group (-CH₃) of the ester functionality would also produce a singlet, typically in the range of 3.7-3.9 ppm. researchgate.net The integration of these signals would confirm the proton count in each environment (e.g., 2H for the methylene and 3H for the methyl group).
Predicted ¹H NMR Data for Methyl 2-(quinoxalin-5-yl)acetate Note: This table represents predicted values based on general principles and data from similar quinoxaline structures. Actual experimental values may vary.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-2, H-3 | ~8.8 - 9.0 | Multiplet | 2H |
| H-6, H-7, H-8 | ~7.7 - 8.2 | Multiplet | 3H |
| -CH₂- | ~4.0 - 4.2 | Singlet | 2H |
| -OCH₃ | ~3.7 - 3.9 | Singlet | 3H |
A proton-decoupled ¹³C NMR spectrum for Methyl 2-(quinoxalin-5-yl)acetate would show a signal for each unique carbon atom. The molecule contains 11 distinct carbon environments. The carbonyl carbon (C=O) of the ester group is expected to be the most downfield signal, typically appearing around 170 ppm. The eight carbon atoms of the quinoxaline ring would resonate in the aromatic region (approximately 120-150 ppm). rsc.org The specific shifts depend on the electronic environment and proximity to the nitrogen atoms and the acetate (B1210297) substituent. The methylene carbon (-CH₂-) would appear further upfield, followed by the methyl carbon (-OCH₃) of the ester group, which is typically found around 52-55 ppm. hmdb.ca
Predicted ¹³C NMR Data for Methyl 2-(quinoxalin-5-yl)acetate Note: This table represents predicted values based on general principles and data from similar quinoxaline structures. Actual experimental values may vary.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~170 - 172 |
| C2, C3, C4a, C5, C6, C7, C8, C8a (Quinoxaline Ring) | ~125 - 150 |
| -OCH₃ (Ester) | ~52 - 55 |
| -CH₂- | ~40 - 45 |
While 1D NMR provides fundamental information, 2D NMR experiments are indispensable for unambiguously assigning signals and confirming the precise connectivity of the molecular framework.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. In the spectrum of Methyl 2-(quinoxalin-5-yl)acetate, COSY would be crucial for tracing the connectivity of the protons on the benzene ring portion (H-6, H-7, H-8) and confirming their relative positions. It would show cross-peaks between adjacent, coupled protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation). For Methyl 2-(quinoxalin-5-yl)acetate, an HSQC spectrum would definitively link the ¹H signal of the methylene group to its corresponding ¹³C signal and the methyl ester protons to their carbon signal. It is also invaluable for assigning each aromatic proton to its specific carbon atom within the quinoxaline ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range coupling (typically 2-3 bonds) between protons and carbons. This is arguably the most powerful tool for piecing together the molecular puzzle. For this molecule, key HMBC correlations would be expected between:
The methylene protons (-CH₂-) and the quinoxaline carbons C-5 and C-6.
The methylene protons (-CH₂-) and the carbonyl carbon (C=O) of the ester.
The methyl ester protons (-OCH₃) and the carbonyl carbon (C=O). These correlations would unequivocally confirm that the acetate group is attached to the C-5 position of the quinoxaline ring.
Vibrational Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes (stretching, bending). The IR spectrum of Methyl 2-(quinoxalin-5-yl)acetate would be dominated by a very strong absorption band characteristic of the ester carbonyl (C=O) stretch. Other key signals would include those for the aromatic C-H, aliphatic C-H, C=N and C=C bonds of the quinoxaline ring, and the C-O bonds of the ester. In studies of similar quinoxaline derivatives, the imine (C=N) stretching band is typically observed in the 1620-1624 cm⁻¹ region. mdpi.com
Expected IR Absorption Bands for Methyl 2-(quinoxalin-5-yl)acetate Note: This table represents expected values based on characteristic functional group frequencies.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (-CH₂, -CH₃) | 2850 - 3000 | Medium |
| C=O Stretch (Ester) | 1735 - 1750 | Strong |
| C=N Stretch (Quinoxaline) | 1610 - 1630 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-O Stretch (Ester) | 1100 - 1300 | Strong |
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light from a laser. While IR is most sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. For Methyl 2-(quinoxalin-5-yl)acetate, a Raman spectrum would provide strong signals for the C=C bonds within the aromatic quinoxaline system, complementing the data obtained from IR. It would be less sensitive to the highly polar C=O bond. The combination of both IR and Raman spectra provides a more complete vibrational analysis of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical tool for determining the molecular weight and probing the structure of molecules through fragmentation analysis. For Methyl 2-(quinoxalin-5-yl)acetate, the molecular formula is C₁₁H₁₀N₂O₂, yielding a calculated molecular weight of approximately 202.21 g/mol . In a mass spectrometry experiment, this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to this mass.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. While specific experimental data for this exact compound is not detailed in the reviewed literature, a probable fragmentation pathway can be inferred based on the common behavior of esters and quinoxaline derivatives. libretexts.orgnih.gov Upon ionization, the molecule would likely undergo characteristic cleavages.
Key expected fragmentation patterns include:
Loss of the methoxy (B1213986) group (-OCH₃): A fragment corresponding to the loss of 31 mass units, resulting in an [M-31]⁺ ion.
Loss of the carbomethoxy group (-COOCH₃): A fragment showing the loss of 59 mass units, leading to an [M-59]⁺ ion.
Cleavage of the acetate side chain: The rupture of the bond between the quinoxaline ring and the acetate group, yielding a quinoxalinyl-methyl cation or a stable quinoxaline fragment. libretexts.org
These fragmentation pathways are typical for esters, where cleavage adjacent to the carbonyl group is a common process. libretexts.org The stability of the quinoxaline ring, an aromatic heterocycle, suggests that it would likely remain intact as a major fragment ion. mdpi.com The analysis of these fragments helps to confirm the presence and connectivity of the acetate substituent on the quinoxaline core.
Table 1: Predicted Mass Spectrometry Data for Methyl 2-(quinoxalin-5-yl)acetate
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| Predicted [M]⁺ Peak | m/z 202 |
| Predicted Fragment 1 | [M-OCH₃]⁺ (m/z 171) |
| Predicted Fragment 2 | [M-COOCH₃]⁺ (m/z 143) |
This table is based on theoretical calculations and established fragmentation patterns.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction analysis allows for the unambiguous determination of a molecule's solid-state structure. While specific crystallographic data for Methyl 2-(quinoxalin-5-yl)acetate has not been reported in the searched literature, the analysis of closely related quinoxaline derivatives illustrates the type of information that can be obtained.
For example, the crystal structure of a similar compound, Ethyl 2-[(3-methylquinoxalin-2-yl)sulfanyl]acetate, was determined by single-crystal X-ray diffraction. researchgate.net The analysis revealed that this molecule crystallizes in the triclinic system with a P-1 space group. researchgate.net Such an analysis for Methyl 2-(quinoxalin-5-yl)acetate would provide precise coordinates for each atom, confirming the planarity of the quinoxaline ring system and defining the conformation of the methyl acetate substituent relative to the ring. It would also detail the intermolecular forces, such as hydrogen bonds or π–π stacking, that dictate how the molecules arrange themselves in the crystal lattice. nih.govnih.gov
Table 2: Illustrative Crystallographic Data for a Related Quinoxaline Derivative (Ethyl 2-[(3-methylquinoxalin-2-yl)sulfanyl]acetate)
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₄N₂O₂S | researchgate.net |
| Crystal System | Triclinic | researchgate.net |
| Space Group | P-1 | researchgate.net |
| a (Å) | 4.8078 (3) | researchgate.net |
| b (Å) | 7.7314 (4) | researchgate.net |
| c (Å) | 17.8011 (10) | researchgate.net |
| α (°) | 93.412 (1) | researchgate.net |
| β (°) | 94.564 (1) | researchgate.net |
| γ (°) | 103.050 (1) | researchgate.net |
| Volume (ų) | 640.50 (6) | researchgate.net |
| Z | 2 | researchgate.net |
This data is for an illustrative compound and not Methyl 2-(quinoxalin-5-yl)acetate.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. nih.govimist.mauctm.edu This technique maps the electron distribution between neighboring molecules to identify close contacts and analyze the nature of the crystal packing forces.
The analysis generates several graphical outputs:
d_norm surface: This surface maps normalized contact distances, where red spots indicate contacts shorter than the van der Waals radii (often corresponding to hydrogen bonds), white areas represent contacts around the van der Waals separation, and blue areas show longer contacts. nih.gov
2D Fingerprint Plots: These plots summarize all intermolecular contacts, providing a percentage contribution for each type of interaction (e.g., H···H, C···H, O···H). nih.gov
For quinoxaline derivatives, Hirshfeld analyses have revealed the prevalence of H···H, C···H/H···C, and O···H interactions, which are crucial for the stabilization of their crystal structures. imist.matandfonline.com An analysis of Methyl 2-(quinoxalin-5-yl)acetate would similarly quantify the contributions of various weak interactions, such as C–H···O or C–H···N hydrogen bonds and π-stacking interactions involving the aromatic quinoxaline system, providing a deep understanding of its supramolecular assembly. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about electronic transitions within a molecule. The quinoxaline ring system is the primary chromophore in Methyl 2-(quinoxalin-5-yl)acetate.
The UV-Vis spectra of quinoxaline derivatives typically exhibit multiple absorption bands corresponding to different electronic transitions. nih.gov These are generally characterized as:
π-π* transitions: These are high-intensity absorptions, usually found in the range of 305–350 nm, arising from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. nih.govresearchgate.net
n-π* transitions: These are lower-intensity absorptions, often appearing as a shoulder or a distinct band at longer wavelengths (around 400-410 nm), resulting from the excitation of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital. nih.govias.ac.in
The exact position and intensity of these bands (λ_max) for Methyl 2-(quinoxalin-5-yl)acetate would be influenced by the solvent and the electronic effect of the methyl acetate substituent. The presence of the ester group is not expected to dramatically alter the primary absorption bands of the quinoxaline core but may cause slight shifts in their wavelengths. byu.edu
Table 3: Typical UV-Vis Absorption Regions for Quinoxaline Derivatives
| Electronic Transition | Typical Wavelength Range (nm) | Associated Structural Feature |
| π-π | 305–350 | Aromatic Quinoxaline System |
| n-π | 400–410 | Pyrazine Ring (C=N bonds) |
This table represents typical values for the quinoxaline class of compounds. nih.gov
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretically calculated percentages derived from the molecular formula to confirm the compound's purity and empirical formula. researchgate.net
For Methyl 2-(quinoxalin-5-yl)acetate (C₁₁H₁₀N₂O₂), the theoretical elemental composition can be precisely calculated. The validation of a synthesis is often supported by showing that the experimentally measured values are within a narrow margin (typically ±0.4%) of the calculated values. nih.gov
Table 4: Calculated Elemental Composition of Methyl 2-(quinoxalin-5-yl)acetate
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |
| Carbon | C | 12.011 | 132.121 | 65.34% |
| Hydrogen | H | 1.008 | 10.080 | 5.00% |
| Nitrogen | N | 14.007 | 28.014 | 13.86% |
| Oxygen | O | 15.999 | 31.998 | 15.82% |
| Total | 202.213 | 100.00% |
This table presents the theoretical values calculated from the molecular formula.
Exploration of Biological Interactions and Functional Modulation by Methyl 2 Quinoxalin 5 Yl Acetate and Its Analogs
Investigations of Antimicrobial Effects (In Vitro Studies)
Quinoxaline (B1680401) derivatives have been extensively studied for their potential to combat microbial infections. mdpi.com These compounds serve as a promising foundation for the development of new antimicrobial agents to address the challenge of drug-resistant pathogens. nih.govwisdomlib.org
Antibacterial Activity Assessments
The antibacterial potential of quinoxaline analogs has been evaluated against a variety of bacterial species. Research has shown that modifications to the quinoxaline core can lead to compounds with significant inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.govwisdomlib.org
The minimum inhibitory concentration (MIC) is a key measure of a compound's antibacterial potency, representing the lowest concentration that prevents visible bacterial growth. youtube.com In vitro studies for various quinoxaline derivatives have determined MIC values against several pathogenic strains.
For instance, a series of nonsymmetrical 2,3-diaminoquinoxaline derivatives were synthesized and tested, with some compounds showing notable antibacterial activity. tandfonline.com One derivative, compound 4c (N2-ethyl-N3-(p-tolyl)quinoxaline-2,3-diamine), demonstrated MIC values between 10.5 and 14.89 mm against multiple bacterial strains. tandfonline.com Another study on C-2 amine-substituted quinoxaline analogs found that compounds 5m–5p exhibited good to moderate activity, with MICs ranging from 4 to 32 μg/mL against S. aureus, B. subtilis, MRSA, and E. coli. nih.gov Specifically, compound 5p showed the highest potency against S. aureus and B. subtilis, with MICs of 4 and 8 μg/mL, respectively. nih.gov
Similarly, an evaluation of 2,3-disubstituted quinoxalines revealed that compounds 2d and 3c had the highest activity against the Gram-negative bacterium Escherichia coli, with an MIC of 8 µg/mL. semanticscholar.org Against the Gram-positive Bacillus subtilis, compounds 2d , 3c , 4 , and 6a showed the highest activity with an MIC of 16 µg/mL. semanticscholar.org Furthermore, a study on a specific quinoxaline derivative against sixty methicillin-resistant Staphylococcus aureus (MRSA) isolates found that most MIC values were 4 µg/mL, comparable to the reference drug vancomycin. nih.gov
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 5p | S. aureus | 4 | nih.gov |
| Compound 5p | B. subtilis | 8 | nih.gov |
| Compounds 5m–5p | MRSA | 8–32 | nih.gov |
| Compounds 5m–5p | E. coli | 4–32 | nih.gov |
| Compound 2d | E. coli | 8 | semanticscholar.org |
| Compound 3c | E. coli | 8 | semanticscholar.org |
| Compound 2d | B. subtilis | 16 | semanticscholar.org |
| Compound 3c | B. subtilis | 16 | semanticscholar.org |
| Quinoxaline Derivative | MRSA | 1–4 | nih.gov |
Quinoxaline derivatives have demonstrated a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.gov In one study, synthesized compounds were tested against Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). nih.gov Several of these analogs showed high activity against both classes of bacteria. nih.gov
Another study reported that novel 2,3-diphenyl quinoxaline-1,4-di-N-oxide derivatives exhibited significant in-vitro antimicrobial activity against tested strains of Gram-positive and Gram-negative bacteria. wisdomlib.org Similarly, two sulfonyl azide (B81097) derivatives of quinoxaline showed a broad spectrum of activity against nine strains of Gram-positive and seven strains of Gram-negative bacteria. researchgate.net The lipophilicity of the quinoxaline derivatives, often increased by adding methyl groups or aromatic rings, is thought to enhance their permeability through the microbial cell wall, leading to higher antibacterial activity. nih.gov
Antifungal Activity Studies
In addition to their antibacterial properties, quinoxaline and its analogs have been investigated for their efficacy against various fungal pathogens. nih.govbahrainmedicalbulletin.comnih.gov These studies are critical due to the rising incidence of fungal infections and the emergence of drug-resistant strains. bahrainmedicalbulletin.com
A series of novel quinoxaline-2-oxyacetate hydrazide derivatives were evaluated for their antifungal activities against several plant pathogenic fungi, including Botrytis cinerea, Alternaria solani, and Rhizoctonia solani. mdpi.com Many of these compounds showed remarkable inhibitory effects, with some, like compound 15 and compound 1 , demonstrating better efficacy than the commercial fungicide ridylbacterin against specific fungi. mdpi.com For example, against R. solani, 29 of the synthesized compounds had EC₅₀ values below 1.00 μg/mL. mdpi.com
In studies targeting human fungal pathogens, a novel quinoxaline derivative, 3-hydrazinoquinoxaline-2-thiol, was found to be more effective than Amphotericin B against most clinical isolates of Candida albicans and showed high effectiveness against Candida glabrata and Candida parapsilosis. nih.gov Another study synthesized novel quinoxaline-triazole compounds and tested them against various Candida strains. acs.org Compound 5d was particularly active, showing an MIC₉₀ of 2 μg/mL against C. glabrata and C. krusei, which was eight times more active than the reference drug fluconazole (B54011) against C. krusei. acs.org However, some derivatives, such as (Methyl quinoxaline-2-carboxylate), showed no activity against the tested fungal infections in one study. bahrainmedicalbulletin.com
| Compound/Analog | Fungal Strain | Activity (MIC/EC₅₀) | Reference |
|---|---|---|---|
| Compound 15 | G. zeae | EC₅₀ = 0.87 μg/mL | mdpi.com |
| Compound 15 | C. orbiculare | EC₅₀ = 1.01 μg/mL | mdpi.com |
| Compound 1 | A. alternata | EC₅₀ = 1.54 μg/mL | mdpi.com |
| Compound 28 | R. solani | EC₅₀ = 0.15 μg/mL | mdpi.com |
| Compound 5d | C. glabrata | MIC₉₀ = 2 μg/mL | acs.org |
| Compound 5d | C. krusei | MIC₉₀ = 2 μg/mL | acs.org |
| Compound 5d | C. tropicalis | MIC₉₀ = 4 μg/mL | acs.org |
| 3-hydrazinoquinoxaline-2-thiol | C. albicans | More effective than Amphotericin B | nih.gov |
| Pentacyclic compound 10 | C. albicans | MIC = 16 µg/mL | semanticscholar.org |
| Pentacyclic compound 10 | Aspergillus flavus | MIC = 16 µg/mL | semanticscholar.org |
Antiviral Activity Evaluations (e.g., against specific viral targets in cellular assays)
The structural versatility of the quinoxaline ring has made it a promising scaffold for the development of antiviral agents against a range of DNA and RNA viruses. nih.govnih.gov Researchers have targeted various viral proteins and replication steps to inhibit viral propagation. nih.govresearchgate.net
One area of focus has been the influenza virus. A library of quinoxaline derivatives was developed to target the non-structural protein 1 (NS1A) of influenza A, which is crucial for viral replication. nih.gov An in vitro fluorescence polarization assay showed that these compounds could disrupt the interaction between NS1A and double-stranded RNA (dsRNA). nih.gov Compounds 35 and 44 were the most potent, with IC₅₀ values of 6.2 and 3.5 μM, respectively. nih.gov
Other studies have evaluated quinoxaline derivatives against herpesviruses. One triazolo[4,3-a]quinoxaline derivative showed antiviral activity against Herpes simplex virus (HSV) in a plaque-reduction assay. nih.gov Against human cytomegalovirus (HCMV), certain quinoxaline derivatives also showed promising activity. nih.gov For poxviruses, a halophenyl pyrrolo[2,3-b]quinoxaline derivative, compound 11 , was identified as a potential lead, inhibiting vaccinia virus with an EC₅₀ value of 2 µM in cell cultures. nih.gov
The antiviral efficacy of quinoxaline analogs is often confirmed by their ability to inhibit viral replication in cell culture assays. For example, compound 44 , an inhibitor of the influenza A NS1A protein, was shown to effectively inhibit the growth of the influenza A/Udorn/72 virus in a cell-based assay. nih.gov This indicates that the compound's in vitro activity against the viral protein translates to an antiviral effect in a cellular context. nih.gov
Furthermore, quinoxaline-2-mercapto-acetyl-urea analogues were synthesized to target the egress of Marburg and Ebola viruses. nih.gov Evaluated in a VP40 virus-like particle (VLP) budding assay in HEK293T cells, four of these compounds demonstrated strong inhibition of RNA viral egress, a critical step for virus dissemination. nih.gov These cellular assays are crucial for validating the therapeutic potential of new antiviral compounds derived from the quinoxaline scaffold.
Enzyme Inhibition Studies (e.g., Protease Inhibitors)
The quinoxaline framework is a versatile scaffold for designing enzyme inhibitors. nih.gov While specific protease inhibition data for Methyl 2-(quinoxalin-5-yl)acetate is not prominently available in the reviewed literature, various quinoxaline derivatives have been investigated as inhibitors of different proteases. For instance, Glecaprevir, a quinoxaline-based molecule, is an established inhibitor of the hepatitis C virus (HCV) NS3/4A protease. nih.govnih.gov Computational studies have also identified quinoxaline derivatives as potential inhibitors of the main protease (Mpro) of SARS-CoV-2, suggesting they can bind with high affinity to the enzyme's active site and curb viral replication. nih.govresearchgate.net Some analogs have been designed as inhibitors for human Cyclophilin A and De-ubiquitination enzymes. nih.gov These findings underscore the potential of the quinoxaline core, shared by Methyl 2-(quinoxalin-5-yl)acetate, to be developed into potent and specific protease inhibitors.
In Vitro Antiproliferative and Cytotoxic Activity in Cellular Models
Quinoxaline derivatives are a significant class of compounds being explored for their anticancer properties. nih.gov They have been shown to act as selective ATP competitive inhibitors for numerous kinases involved in carcinogenesis. nih.gov
Analogs of Methyl 2-(quinoxalin-5-yl)acetate have demonstrated notable antiproliferative activity against various cancer cell lines, including the human colorectal carcinoma cell line (HCT-116) and the human breast adenocarcinoma cell line (MCF-7).
In a study focused on developing novel quinoxaline hybrids, an N-methyl acetate (B1210297) derivative exhibited moderate cytotoxic activity against HCT-116 cells. nih.gov Further structural modifications, such as chain extension, led to analogs with significantly enhanced cytotoxicity, with some compounds showing submicromolar IC₅₀ values (0.05–0.07 μM) against HCT-116 cells. nih.govacs.org For instance, a quinoxaline-triazole hybrid bearing a 4-benzoic acid substituent (compound 14 in the study) demonstrated a potent IC₅₀ of 0.055 μM against HCT-116. nih.govacs.org Other studies have also reported quinoxaline derivatives with significant activity against HCT-116 and MCF-7 cells. nih.govepa.govnih.gov
| Compound/Analog | Cell Line | IC₅₀ (µM) | Source |
| N-methyl acetate derivative (Analog) | HCT-116 | Moderate Activity | nih.gov |
| Quinoxaline-triazole hybrid (Analog 14) | HCT-116 | 0.055 | nih.govacs.org |
| Quinoxaline-triazole hybrid (Analog 13, ester form of 14) | HCT-116 | 0.123 | nih.govacs.org |
| Quinoxaline derivative (Analog VIIIc) | HCT-116 | Potent Activity | nih.govepa.gov |
| Quinoxaline derivative (Analog 2a) | HCT-116 | 28.85 (µg/mL) | nih.gov |
| Quinoxaline derivative (Analog 7j) | HCT-116 | 26.75 (µg/mL) | nih.gov |
| Quinoxaline derivative (Analog 9) | MCF-7 | 3.79 (µg/mL) | ekb.eg |
| Quinoxaline derivative (Analog 5) | MCF-7 | 4.80 (µg/mL) | ekb.eg |
The anticancer effects of quinoxaline analogs are mediated through their interaction with various cellular targets crucial for tumor growth and survival.
Tyrosine Kinase and C-MET Kinase Inhibition: Human protein tyrosine kinases are central to carcinogenesis, making them prime targets for cancer therapy. nih.gov Quinoxaline derivatives have been successfully developed as specific inhibitors of c-Met kinase, a receptor tyrosine kinase whose aberrant activation is linked to poor prognosis in many cancers. nih.govnih.govlookchem.com By acting as bioisosteric replacements for cores of known inhibitors like crizotinib, novel quinoxaline scaffolds have been designed that show excellent potency against the c-Met kinase enzyme and inhibit proliferation in c-Met overexpressing cancer cell lines. lookchem.com
Modulation of HIF-1α, VEGF, and p21: Under hypoxic conditions common in tumors, the transcription factor HIF-1α (hypoxia-inducible factor 1-alpha) is stabilized, leading to the expression of genes that promote tumor progression, such as VEGF (vascular endothelial growth factor). nih.govnih.gov Promising quinoxaline hybrids have been shown to significantly downregulate the gene expression of HIF-1α and its downstream target VEGF in HCT-116 cells. nih.govacs.org Concurrently, these compounds can enhance the expression of the p21 gene, a cyclin-dependent kinase inhibitor that plays a vital role in cell cycle arrest. nih.govacs.org This modulation of key signaling proteins suggests a mechanism for halting cancer progression.
A key strategy in cancer therapy is to trigger apoptosis, or programmed cell death, in tumor cells. fao.org Quinoxaline derivatives have been shown to induce apoptosis through various mechanisms. tandfonline.comnih.gov
In colorectal cancer cells (HCT-116), active quinoxaline compounds were found to upregulate the expression of pro-apoptotic genes such as p53, BAX, and p21, while downregulating the anti-apoptotic gene BCL-2. nih.govacs.org In prostate cancer cells (PC-3), certain quinoxaline derivatives arrest the cell cycle and induce apoptosis by upregulating pro-apoptotic proteins like p53, caspase-3, and caspase-8, and downregulating the anti-apoptotic protein Bcl-2. tandfonline.comnih.gov These compounds were also found to inhibit topoisomerase II, an enzyme critical for DNA replication, providing another pathway for inducing cell death. tandfonline.comnih.gov The ability to induce apoptosis in cancer cells is a hallmark of many effective quinoxaline-based anticancer agents. nih.gov
Investigation of Anti-inflammatory Properties (In Vitro Assays)
In addition to their anticancer effects, quinoxaline derivatives possess anti-inflammatory properties. nih.govnih.gov Their mechanism of action often involves the inhibition of key inflammatory mediators. nih.gov
The arachidonic acid pathway is a critical starting point for the inflammatory cascade, with enzymes like lipoxygenase (LOX) producing pro-inflammatory leukotrienes. cabidigitallibrary.org Quinoxaline and its derivatives have been synthesized and evaluated for their ability to inhibit this pathway. Studies have reported that novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives show promising in vitro inhibition of soybean lipoxygenase (LOX), which serves as a model for human lipoxygenase due to conserved active site features. nih.govcabidigitallibrary.org Some of these compounds demonstrated significant in vivo anti-inflammatory effects comparable to the standard drug indomethacin, suggesting that their anti-inflammatory properties could be at least partially due to the inhibition of 5-LO. nih.gov Furthermore, synthetic lipoxin A4 mimetics containing a quinoxaline core have been developed, showing potent anti-inflammatory activity by modulating cytokine release and resolving inflammation in animal models. acs.org
Exploration of Antioxidant Activity
Quinoxaline derivatives have demonstrated notable potential as antioxidant agents. The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals, a key factor in preventing oxidative stress-related cellular damage.
Several studies have highlighted the free radical scavenging properties of various quinoxaline derivatives. For instance, a study investigating novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives reported significant scavenging activities. nih.gov Another study focusing on pyrrolo[2,3-b]quinoxaline derivatives also identified compounds with potent radical scavenging capabilities. rsc.org The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to assess this activity, with some quinoxalines showing marked effects comparable to standard antioxidants like ascorbic acid. nih.gov
The antioxidant activity of quinoxaline derivatives is influenced by their structural features. For example, the presence of specific substituent groups can enhance their radical scavenging ability. Research on (E)-6-((2-phenylhydrazono)methyl)quinoxaline derivatives found that most of the tested compounds were potent antioxidants, with some even surpassing the efficacy of the standard antioxidant Trolox in certain assays. nih.gov Similarly, another study on a new series of quinoxaline derivatives possessing a hydrazone moiety demonstrated significant antioxidant activity in the DPPH radical scavenging assay. nih.gov
Table 1: Antioxidant Activity of Selected Quinoxaline Analogs
| Compound/Analog | Assay | Results | Reference |
| Quinoxaline Derivatives (General) | DPPH Scavenging | Marked scavenging effect observed for some derivatives. | nih.gov |
| Pyrrolo[2,3-b]quinoxaline Derivatives | DPPH Assay, HO• Scavenging | Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate showed the greatest potential as a radical scavenger. | rsc.org |
| (E)-6-((2-phenylhydrazono)methyl)quinoxaline Derivatives | DPPH and Lipid Peroxidation | Compound 6e (EC50: 7.60 μg·mL⁻¹) and 6a (EC50: 0.96 μg·mL⁻¹) showed strong antioxidant activity. | nih.gov |
| Quinoxaline-Hydrazone Derivatives | DPPH Radical Scavenging | Compounds 4a and 4d showed high activity (83.61% and 82.92% inhibition). | nih.gov |
Other Biological Interactions (In Vitro / In Silico Focus)
Beyond antioxidant effects, the quinoxaline scaffold is a key component in molecules designed to interact with various biological targets, including parasites, receptors, and nucleic acids.
Antileishmanial Activity
The search for new treatments for leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus, has led to the investigation of quinoxaline derivatives as potential therapeutic agents. While some quinazolinone derivatives have shown poor antileishmanial activity nih.gov, other quinoxaline-based compounds have demonstrated more promising results.
For instance, certain indolyl quinolines have been found to inhibit DNA topoisomerases of Leishmania donovani, suggesting a potential mechanism for their antileishmanial action. nih.gov These compounds act as dual inhibitors of both type I and type II topoisomerases, which are crucial for parasite DNA replication and repair. nih.gov The brominated derivative, in particular, was identified as the most active among the tested compounds. nih.gov Other studies have also reported on the synthesis and antileishmanial activity of various quinoxaline analogs against different Leishmania species. nih.govmdpi.comresearchgate.net
Cannabinoid Receptor (CB2) Binding Studies
The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor primarily expressed in the immune system and is considered a therapeutic target for various inflammatory and neurodegenerative diseases. The activation of CB2 receptors does not produce the psychotropic effects associated with CB1 receptor activation, making CB2-selective ligands attractive for drug development. nih.gov
While direct studies on Methyl 2-(quinoxalin-5-yl)acetate are unavailable, the general structure-activity relationship (SAR) of cannabinoid ligands provides some insights. The development of targeted cannabinoid-like compounds with high affinity for the CB2 receptor is an active area of research. nih.gov In silico methods, such as pharmacophore modeling and molecular docking, are being employed to identify novel CB2 receptor agonists from large chemical databases. nih.gov These computational approaches can help in predicting the potential of uncharacterized compounds to bind to the CB2 receptor.
Modulation of Guanylyl Cyclase (sGC)
Soluble guanylyl cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway, which plays a crucial role in various physiological processes, including vasodilation. Modulators of sGC, such as sGC stimulators and activators, are being investigated for the treatment of cardiovascular diseases like heart failure and pulmonary hypertension. nih.govnih.gov sGC activators are of particular interest as they can stimulate cGMP production even under conditions of oxidative stress where the heme group of sGC is oxidized and insensitive to NO. nih.gov Although no specific studies link Methyl 2-(quinoxalin-5-yl)acetate to sGC modulation, the development of novel sGC modulators is an ongoing field of research.
DNA Binding Properties
The interaction of small molecules with DNA can lead to various biological effects, including anticancer activity. The planar structure of the quinoxaline ring makes it a suitable scaffold for DNA intercalating agents, which insert themselves between the base pairs of the DNA double helix. nih.govnih.gov This interaction can interfere with DNA replication and transcription, ultimately leading to cell death.
Several studies have investigated the DNA binding properties of quinoxaline derivatives. For example, synthetic analogs of quinoxaline antibiotics have been shown to bind to DNA, with some exhibiting a preference for specific base pair sequences. nih.gov The binding mechanism often involves bifunctional intercalation, which is characteristic of naturally occurring quinoxaline antibiotics. nih.gov More recent research on indenoquinoxalinecarboxylic acid derivatives has also confirmed their high affinity for DNA, suggesting their potential as antiviral and cytotoxic agents. dnu.dp.ua The interaction of these compounds with DNA is often studied using techniques such as absorption spectroscopy, melting temperature measurements, and competition assays with known DNA intercalators like ethidium (B1194527) bromide. dnu.dp.uaresearchgate.net
Table 2: DNA Binding Properties of Selected Quinoxaline Analogs
| Compound/Analog | Method of Study | Findings | Reference |
| Synthetic Quinoxaline Antibiotic Analogs | Spectrophotometry, Sedimentation Studies | Some analogs bind strongly to DNA via bifunctional intercalation, with a preference for (A+T)-rich regions. | nih.gov |
| Indolo[2,3-b]quinoxaline Derivatives | Absorption, Melting Temperature, Linear Dichroism | Compounds with a dimethylaminoethyl side chain bind strongly to DNA, with a preference for GC-rich sequences. | researchgate.net |
| Indenoquinoxalinecarboxylic Acid Derivatives | Competition with Ethidium Bromide, Spectrophotometry | Confirmed as high-affinity DNA ligands. | dnu.dp.ua |
| Triazoloquinoxaline-based Derivatives | Topo II Inhibition and DNA Binding Assays | Act as DNA intercalators and Topoisomerase II inhibitors. | nih.gov |
Applications of Methyl 2 Quinoxalin 5 Yl Acetate in Materials Science and Industrial Chemistry
Corrosion Inhibition Studies
The electron-rich nature of the quinoxaline (B1680401) nucleus, with its nitrogen heteroatoms and π-electron system, makes its derivatives excellent candidates for corrosion inhibitors. These molecules can effectively adsorb onto metal surfaces, forming a protective barrier that shields the metal from corrosive environments. While direct studies on Methyl 2-(quinoxalin-5-yl)acetate are pending, research on analogous compounds provides a strong basis for its potential efficacy.
Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are standard methods to evaluate the performance of corrosion inhibitors. Studies on various quinoxaline derivatives consistently demonstrate their ability to significantly reduce corrosion rates.
For instance, research on a related compound, ethyl 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetate (PQXA), in a 1 M HCl solution showed a marked decrease in the corrosion current density (i_corr) and an increase in polarization resistance (R_p) with increasing inhibitor concentration. researchgate.net The PDP curves for similar quinoxaline derivatives often indicate a mixed-type inhibition mechanism, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net
Below is a representative data table, based on findings for the analogous inhibitor PQXA, illustrating the typical performance that could be expected from an effective quinoxaline-based inhibitor. researchgate.net
| Inhibitor Concentration (M) | Corrosion Current Density (i_corr) (μA/cm²) | Inhibition Efficiency (%) | Polarization Resistance (R_p) (Ω·cm²) |
| Blank | 980 | - | 45 |
| 1x10⁻⁶ | 275 | 71.9 | 160 |
| 1x10⁻⁵ | 142 | 85.5 | 310 |
| 1x10⁻⁴ | 88 | 91.0 | 500 |
| 1x10⁻³ | 52 | 94.7 | 850 |
This data is for the analogous compound ethyl 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetate (PQXA) in 1 M HCl and serves as an illustrative example. researchgate.net
The effectiveness of a corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface. The nature of this adsorption can be investigated using adsorption isotherm models. For many quinoxaline derivatives, the adsorption process is well-described by the Langmuir adsorption isotherm. researchgate.netresearchgate.net This model assumes the formation of a monolayer of inhibitor molecules on the metal surface. researchgate.net
The adherence to the Langmuir model suggests that the inhibitor molecules, such as the potential Methyl 2-(quinoxalin-5-yl)acetate, would form a uniform protective film. The Gibbs free energy of adsorption (ΔG°_ads), calculated from the isotherm, typically indicates a spontaneous adsorption process involving both physical (electrostatic) and chemical (covalent bond formation) interactions between the inhibitor and the metal surface. researchgate.net
Scanning Electron Microscopy (SEM) provides direct visual evidence of an inhibitor's protective capabilities. In studies of quinoxaline derivatives, SEM images of metal surfaces immersed in an acidic solution without an inhibitor show significant damage, characterized by a rough and pitted morphology. researchgate.net In contrast, surfaces treated with a quinoxaline inhibitor exhibit a much smoother topography, confirming the formation of a protective film that prevents aggressive ions from reaching the metal. researchgate.net It is highly probable that Methyl 2-(quinoxalin-5-yl)acetate would offer similar surface protection.
Potential as Functional Materials (e.g., semiconductors)
The π-conjugated system of the quinoxaline ring is a key feature that makes these compounds candidates for functional organic materials. Condensed multi-aryl heterocyclic compounds are of particular interest in fields like electrochemistry and photochemistry due to their stability and charge transport properties. researchgate.net
Derivatives of quinoxaline are recognized as valuable building blocks for creating π-conjugated systems that exhibit semiconductor behavior in devices like organic field-effect transistors (OFETs). researchgate.net Research has shown that quinoxaline-based polymers can act as p-type semiconductors, demonstrating the potential of the quinoxaline core in constructing novel organic semiconductor materials. While specific data for Methyl 2-(quinoxalin-5-yl)acetate is not available, its inherent quinoxaline structure suggests it could be a precursor or a component in the synthesis of larger, more complex organic semiconductors. The field of supramolecular gels, which are emerging as novel materials with good semiconducting properties, also presents a potential avenue for the application of quinoxaline derivatives. arxiv.org
Future Directions and Emerging Research Avenues for Quinoxaline 5 Acetate Derivatives
Development of Novel Synthetic Routes for Structural Diversity
The biological and material properties of quinoxaline (B1680401) derivatives are intrinsically linked to their structural features. Consequently, the development of new synthetic methods that allow for greater structural diversity is a primary focus of current research. The classical approach to quinoxaline synthesis involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov While effective, this method can be limited by harsh reaction conditions, such as high temperatures and the need for strong acid catalysts. nih.gov
Modern synthetic strategies are increasingly focused on green chemistry principles, utilizing recyclable catalysts, one-pot syntheses, microwave assistance, and aqueous reaction media to create more efficient and environmentally friendly processes. mdpi.comresearchgate.net These novel routes not only offer improved yields and reduced waste but also provide access to a wider array of substituted quinoxaline derivatives. dntb.gov.uamdpi.com For instance, the use of catalysts like bentonite (B74815) clay K-10, phosphate-based heterogeneous catalysts, and lanthanide reagents allows for reactions to proceed at room temperature with high efficiency. mdpi.com Such advancements are crucial for generating extensive libraries of quinoxaline-5-acetate analogues for high-throughput screening and structure-activity relationship (SAR) studies. mdpi.com
Advanced Computational Design for Targeted Research Applications
Computational chemistry has become an indispensable tool in the rational design of novel quinoxaline-5-acetate derivatives for specific applications. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are being employed to predict the biological activity and target interactions of new compounds before they are synthesized. mdpi.com
A recent 2D-QSAR model developed for anticancer quinoxaline derivatives successfully identified compounds with high inhibitory potential against VEGFR-2, a key target in cancer therapy. mdpi.com This model was then used to virtually screen and design five new compounds with predicted pIC50 values ranging from 5.43 to 6.16, demonstrating the power of computational approaches to guide synthetic efforts. mdpi.com Similarly, docking studies are used to understand how these molecules bind to the active sites of enzymes, such as the main protease of SARS-CoV-2, providing insights into their potential as antiviral agents. rsc.org These in silico methods accelerate the discovery process, reduce costs, and allow for a more targeted approach to developing quinoxaline derivatives with enhanced potency and selectivity. nih.gov
Exploration of Poly- and Bis-Heterocyclic Hybrid Structures
To enhance the therapeutic potential and explore novel functionalities, researchers are increasingly investigating hybrid molecules that incorporate the quinoxaline-5-acetate scaffold with other heterocyclic systems. mdpi.com This molecular hybridization strategy aims to combine the pharmacophoric features of different bioactive moieties to create compounds with improved or entirely new biological profiles. mdpi.com
Examples of this approach include the synthesis of:
Pyrrolo[1,2-a]quinoxalines: These compounds have shown promising anticancer, antiviral, and antiproliferative effects. nih.gov
Indolo[2,3-b]quinoxaline hybrids: Synthesized through cyclo-condensation, these molecules are being explored for their therapeutic potential. rsc.org
Tetrazolo[1,5-a]quinoxalines: These derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, often exceeding the potency of reference drugs like doxorubicin, while remaining non-toxic to normal cells. nih.gov
Pyrazolo[1,5-a]quinoxaline and Imidazo[1,5-a]quinoxaline derivatives: These have been evaluated for their ability to modulate Toll-like receptor (TLR) signaling, indicating potential as immunomodulatory agents. nih.gov
The fusion of quinoxaline with other heterocycles like pyrazole, thiazole (B1198619), and imidazole (B134444) has yielded compounds with a broad spectrum of pharmacological activities. dntb.gov.uanih.gov This avenue of research holds significant promise for the development of next-generation multifunctional molecules.
Investigations into New Biological Targets and Mechanisms (In Vitro)
While quinoxaline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects, ongoing research seeks to identify new biological targets and elucidate their mechanisms of action through in vitro studies. nih.govnih.gov The versatility of the quinoxaline scaffold allows for its functionalization to target a diverse array of biological pathways. nih.gov
Recent in vitro studies have revealed novel activities for quinoxaline derivatives:
Enzyme Inhibition: A new series of quinoxaline-2-carboxylic acid derivatives has been identified as potent inhibitors of the Pim-1 kinase, a target in cancer therapy, with the lead compound showing an IC50 of 74 nM. nih.gov Another series of quinoxaline derivatives was found to inhibit Apoptosis signal-regulating kinase 1 (ASK1) with IC50 values as low as 30.17 nM, suggesting potential for treating non-alcoholic fatty liver disease. nih.gov
Antiviral Activity: Quinoxaline derivatives are being investigated as inhibitors of various viral targets. For instance, they have been shown to target the NS1 protein of the influenza virus and the nucleocapsid protein of the SARS coronavirus. nih.govnih.gov Some derivatives have also shown potential as inhibitors of the main protease of SARS-CoV-2. nih.gov
Modulation of Cellular Processes: Certain quinoxalinones have been found to prevent palmitate-induced lipid accumulation in HepG2 hepatocytes, suggesting a potential role in addressing liver steatosis. acs.orgnih.gov Additionally, some derivatives have been shown to induce cell cycle arrest at the G2/M phase in cancer cell lines. mdpi.com
The following table summarizes the in vitro biological activities of select quinoxaline derivatives against various cell lines and targets.
| Compound Class | Target Cell Line / Enzyme | Observed Activity | Reference |
| Tetrazolo[1,5-a]quinoxaline derivatives | MCF7, NCIH460, SF-268 | High cytotoxic activity (IC50: 0.01-0.06 µg/mL) | nih.gov |
| N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide (B126) derivatives | HCT116, HepG2, MCF-7 | Promising anticancer activity | mdpi.com |
| Quinoxaline-2-carboxylic acid derivatives | Pim-1 Kinase | Potent inhibition (IC50 = 74 nM) | nih.gov |
| Quinoxaline derivatives | ASK1 | Potent inhibition (IC50 = 30.17 nM) | nih.gov |
| Quinoxalinones | HepG2 hepatocytes | Inhibition of lipid accumulation | acs.org |
Integration into Nanomaterials and Sensing Technologies
Beyond their therapeutic applications, the unique electronic and photophysical properties of quinoxaline derivatives make them attractive candidates for integration into advanced materials and technologies. Their rigid, planar structure and electron-accepting nature are particularly advantageous for applications in electronics and sensing. mdpi.comnih.gov
Future research in this area includes:
Organic Electronics: Quinoxaline derivatives are being explored as components in organic light-emitting diodes (OLEDs), organic semiconductors, and fluorescent dying agents. mdpi.comnih.gov
Chemical Sensors: The ability of the quinoxaline scaffold to interact with various analytes makes it a promising platform for the development of chemical sensors. These can be designed to detect specific ions or molecules through changes in their optical or electronic properties.
Nanocatalysis: Nanomaterials, such as magnetic nanoparticles functionalized with catalytic groups, are being used to facilitate the green synthesis of quinoxaline derivatives. rsc.org This approach combines the benefits of high reactivity and easy catalyst recovery. rsc.org For example, silica-modified Fe3O4 nanoparticles have been used for the efficient synthesis of quinoxalines at room temperature. rsc.org
Sustainable Synthesis Approaches and Process Intensification
In line with the growing emphasis on green chemistry, a significant research effort is dedicated to developing sustainable and scalable methods for the synthesis of quinoxaline derivatives. nih.gov This involves not only the use of environmentally benign reagents and solvents but also the optimization of reaction conditions to improve efficiency and reduce waste. ias.ac.in
Key trends in this area include:
Catalyst-Free and Solvent-Free Reactions: Researchers have developed protocols for quinoxaline synthesis that proceed rapidly at room temperature in the absence of any catalyst, often using minimal or no solvent. ias.ac.inthieme-connect.com For example, a highly efficient, catalyst-free synthesis of quinoxalines in methanol (B129727) has been reported with reaction times as short as one minute. thieme-connect.com
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. udayton.edu This technique has been successfully applied to the solvent-free synthesis of quinoxaline derivatives. udayton.edu
Process Intensification: For large-scale production, the shift from batch to continuous manufacturing processes is being explored. cetjournal.it Continuous flow reactors offer better control over reaction parameters, improved safety for highly exothermic reactions, and increased productivity. cetjournal.it This "shift to continuous" approach is crucial for the industrial-scale synthesis of active pharmaceutical ingredients based on the quinoxaline scaffold. cetjournal.it
The development of these sustainable and intensified processes is essential for making the production of valuable quinoxaline-5-acetate derivatives more economically viable and environmentally responsible. ias.ac.incetjournal.it
Q & A
Basic Questions
Q. What are the common synthetic routes for Methyl2-(quinoxalin-5-yl)acetate, and what intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step reactions. A starting intermediate like 2-methoxybenzoic acid is esterified with ethylene glycol under acidic conditions to form a primary ester. Subsequent etherification with phenoxyethanol derivatives introduces quinoxaline moieties. For example, coupling reactions using catalysts like Pd(PPh₃)₄ under inert atmospheres (e.g., nitrogen) are employed to attach the quinoxalin-5-yl group . Intermediate purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) and spectroscopic validation (NMR, IR) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns (e.g., m/z 600.1036 observed for related quinoxaline derivatives) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., ester methyl protons at δ ~3.7 ppm, quinoxaline aromatic protons at δ ~8.5 ppm) .
- Elemental Analysis : Validates purity (e.g., %C: 68.07 vs. calc. 68.10; %N: 7.00 vs. calc. 7.01) .
- Infrared Spectroscopy (IR) : Detects ester C=O stretches (~1740 cm⁻¹) and quinoxaline C=N vibrations (~1600 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .
- Waste Disposal : Segregate organic waste and dispose via licensed hazardous waste facilities. Avoid aqueous drainage due to potential environmental toxicity .
- Emergency Measures : For spills, absorb with inert materials (e.g., vermiculite) and neutralize with weak bases (e.g., sodium bicarbonate) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in electronic properties of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict HOMO/LUMO energy gaps and orbital distributions. For example, a narrow bandgap (~2.09 eV) in quinoxaline derivatives correlates with visible-light absorption (380–550 nm), critical for solar cell applications. Discrepancies between experimental and theoretical results (e.g., ionization potential) can be addressed by optimizing basis sets or incorporating solvent effects .
Q. How do crystallographic data inform structural optimization for this compound analogs?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., using SHELXTL or SHELXL software ) reveals dihedral angles (e.g., 72.60° between benzene and thiophene rings) and hydrogen-bonding networks (e.g., C–H⋯O interactions). These data guide steric hindrance minimization in drug design or material science applications. For example, weak intermolecular interactions can be disrupted by substituting bulky groups to enhance solubility .
Q. What strategies mitigate low yields in multi-step syntheses of this compound derivatives?
- Methodological Answer :
- Reaction Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., from 24h to 2h) and improve yields .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura couplings. Higher yields (≥85%) are reported with Buchwald-Hartwig conditions .
- Purification : Employ preparative HPLC for polar byproducts, using C18 columns and acetonitrile/water gradients .
Q. How can spectroscopic data discrepancies (e.g., NMR splitting patterns) be resolved for complex derivatives?
- Methodological Answer :
- Variable Temperature NMR : Resolve overlapping signals by cooling samples (e.g., –40°C) to slow molecular motion .
- 2D NMR Techniques : HSQC and HMBC correlations assign ambiguous protons (e.g., distinguishing quinoxaline vs. ester methyl groups) .
- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
